REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6](Cl)[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C:12](=O)([O-])[O-].[K+].[K+].C(O)C.[NH2:21][CH:22]([C:25]([OH:27])=[O:26])[CH2:23][OH:24]>O>[CH3:12][O:26][C:25](=[O:27])[CH:22]([CH2:23][OH:24])[NH:21][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10] |f:1.2.3|
|
Name
|
|
Quantity
|
15.66 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
16.87 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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C(C)O
|
Name
|
DL-serine
|
Quantity
|
11.66 g
|
Type
|
reactant
|
Smiles
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NC(CO)C(=O)O
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
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Details
|
The reaction is stirred at 90° overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
|
Details
|
The solvents are removed under vacuum
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Type
|
CUSTOM
|
Details
|
the residue is azeotroped with toluene
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Type
|
CUSTOM
|
Details
|
to remove residual water
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Type
|
WASH
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Details
|
The resulting solid is washed with ether and toluene
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Type
|
CUSTOM
|
Details
|
to remove unreacted 1-fluoro-2-nitrobenzene
|
Type
|
STIRRING
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Details
|
The solid is then stirred for 18 hr at 20°-25° in 80 ml of DMF with 15.34 g of potassium carbonate and 24 ml of iodomethane
|
Duration
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18 h
|
Type
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CUSTOM
|
Details
|
Excess iodomethane and DMF are then removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between a mixture of methylene chloride, chloroform and water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layers are dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Ethyl ether and hexane are added to the residue
|
Type
|
CUSTOM
|
Details
|
the solid is collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(NC1=C(C=CC=C1)[N+](=O)[O-])CO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |